![molecular formula C9H18N2O3 B1402371 Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate CAS No. 1379322-06-1](/img/structure/B1402371.png)
Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate
Overview
Description
Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate, also known as tert-Butyl N-[(3-aminooxetan-3-yl)methyl]carbamate, is a chemical compound with the CAS Number: 1379322-06-1 . It has a molecular weight of 202.25 . The IUPAC name of this compound is tert-butyl (3-amino-3-oxetanyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate is 1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Reactivity
Tert-butyl carbamate derivatives, such as tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate, play a significant role in chemical synthesis. For example, they are involved in the preparation of 2-Amido Substituted Furans via Diels‐Alder reactions, a crucial method in organic synthesis for creating six-membered rings (Padwa, Brodney, & Lynch, 2003). These compounds are also used in N-methylation of carbamate derivatives of α-amino acids, highlighting their role in modifying amino acids without causing racemization, which is important in peptide synthesis (Easton, Kociuba, & Peters, 1991).
Structural Studies and Hydrogen Bonding
The structural characteristics of tert-butyl carbamate derivatives are studied extensively. For instance, X-ray diffraction studies of such derivatives reveal complex molecular environments and interactions, underlining their importance in crystallography and molecular architecture (Das et al., 2016). These analyses are essential for understanding the 3D structures of molecules and their potential applications in materials science and drug design.
Intermediate in Drug Synthesis
Tert-butyl carbamate derivatives serve as intermediates in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Zhao et al., 2017).
Photocatalysis and Chemical Transformations
These derivatives are also instrumental in photocatalysis. The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives facilitates the assembly of a range of 3-aminochromones under mild conditions, demonstrating their utility in advanced chemical transformations (Wang et al., 2022).
Glycosylation and Sugar Chemistry
Tert-butyl carbamates are used in glycosylative transcarbamylation to transform them into anomeric 2-deoxy-2-amino sugar carbamates, indicating their significance in sugar chemistry and the development of glycoconjugates (Henry & Lineswala, 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEGJQVVIXYASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744259 | |
Record name | tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate | |
CAS RN |
1379322-06-1 | |
Record name | tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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